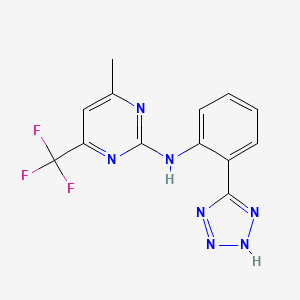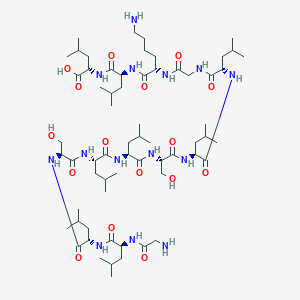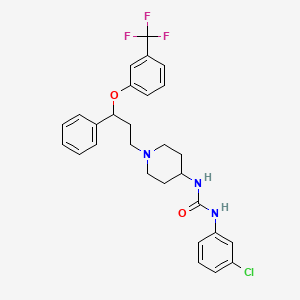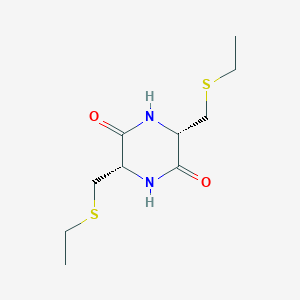
Cyclo(Met-Met)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(Met-Met), also known as cyclo(methionyl-methionine), is a cyclic dipeptide composed of two methionine residues. It belongs to the class of diketopiperazines, which are cyclic dipeptides formed by the cyclization of linear dipeptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclo(Met-Met) can be synthesized through the cyclization of linear methionine dipeptides. One common method involves the use of microwave-assisted cyclization in water, which provides high yields and is considered a green synthesis approach . The reaction typically involves heating the linear dipeptide in water under microwave irradiation, leading to the formation of the cyclic dipeptide.
Industrial Production Methods: Industrial production of cyclo(Met-Met) may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient production of cyclic dipeptides with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Cyclo(Met-Met) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the hydroxyl radical-induced oxidation, which leads to the formation of an OH adduct . This reaction is significant in understanding the compound’s behavior under oxidative stress conditions.
Common Reagents and Conditions: Common reagents used in the reactions of cyclo(Met-Met) include oxidizing agents such as hydroxyl radicals and reducing agents like dithiothreitol (DTT). The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathways .
Major Products Formed: The major products formed from the oxidation of cyclo(Met-Met) include sulfoxides and other oxidized derivatives. These products are of interest in studying the compound’s stability and reactivity under different environmental conditions .
Aplicaciones Científicas De Investigación
Cyclo(Met-Met) has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a model compound to study peptide cyclization and stability. In biology, it is investigated for its potential role in protein interactions and functional analysis . In medicine, cyclo(Met-Met) is explored for its antioxidant and anti-aging properties, making it a candidate for cosmetic applications . Additionally, its ability to penetrate different layers of the skin has been studied for potential use in drug delivery systems .
Mecanismo De Acción
The exact mechanism of action of cyclo(Met-Met) is not fully understood. it is known to interact with various molecular targets and pathways. For instance, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and stabilize oxidized sulfur through the formation of two-centered three-electron bonds . This mechanism is significant in understanding its potential therapeutic effects and applications in oxidative stress-related conditions.
Comparación Con Compuestos Similares
Cyclo(Met-Met) is part of a broader class of cyclic dipeptides, including cyclo(Pro-Pro), cyclo(His-His), and cyclo(His-Met) . Compared to these compounds, cyclo(Met-Met) exhibits unique properties due to the presence of methionine residues, which contribute to its antioxidant activity and stability. The structural rigidity and lipophilicity of cyclo(Met-Met) also distinguish it from other cyclic dipeptides, making it a valuable compound for various research applications .
Conclusion
Cyclo(Met-Met) is a versatile cyclic dipeptide with significant potential in scientific research and industrial applications. Its unique properties, including antioxidant activity and stability, make it a valuable compound for studying peptide chemistry, protein interactions, and potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and explore its potential in various fields.
Propiedades
Fórmula molecular |
C10H18N2O2S2 |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
(3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1 |
Clave InChI |
JLEKFIZGPDWATR-HTQZYQBOSA-N |
SMILES isomérico |
CCSC[C@@H]1C(=O)N[C@@H](C(=O)N1)CSCC |
SMILES canónico |
CCSCC1C(=O)NC(C(=O)N1)CSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
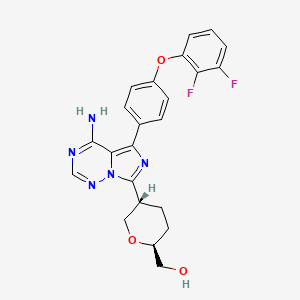
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
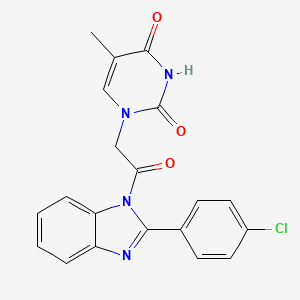
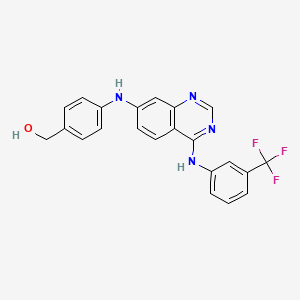
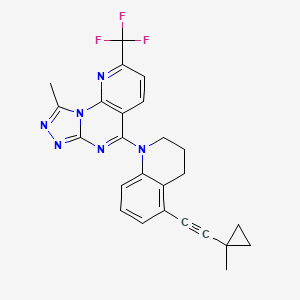
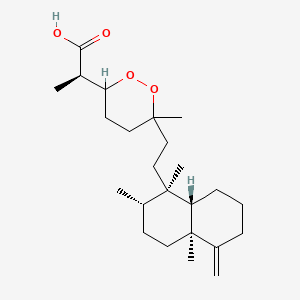
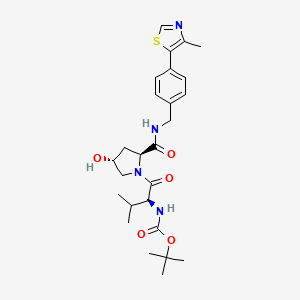
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
